![molecular formula C12H16ClN3 B6285994 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride CAS No. 1185293-95-1](/img/structure/B6285994.png)
1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
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Overview
Description
“1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .
Synthesis Analysis
The synthesis of compounds similar to “1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” is characterized by a pyrrolidine ring attached to a pyridine ring . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
The pyrrolidine ring in “1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” can undergo various chemical reactions. For instance, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The pyrrolidine ring can also contribute to the stereochemistry of the molecule .Scientific Research Applications
Antineoplastic Properties
This compound has been evaluated for its potential in cancer treatment, particularly in head and neck squamous cell carcinoma (HNSCC) . Studies have shown that it can significantly inhibit the replication of HNSCC cell lines without causing substantial cytotoxic effects on normal human cells .
Pharmaceutical Intermediate
It serves as an intermediate in the synthesis of various pharmaceutical drugs. For instance, it is used in the creation of ilaprazole , which is a medication for gastric ulcers and related conditions .
Olfactory Research
In the field of sensory science, this compound has been identified in studies related to the olfactory properties of food. It has been used to understand the flavor profile of French fries extracted at mouth conditions .
Proteomics Research
As a biochemical, 1-Methyl-2-pyrrolidin-2-yl-1H-benzimidazole hydrochloride is utilized in proteomics research. It helps in studying proteins and their functions, which is crucial for understanding cellular processes and disease mechanisms .
Chemical Synthesis
The compound is involved in chemical synthesis processes. It is a valuable reagent in the preparation of various chemical compounds, contributing to advancements in chemical research and development .
Scientific Research Enabler
The compound is also recognized for its role in enabling scientific research by providing a foundation for the development of new experimental protocols and methodologies in life science research .
Mechanism of Action
properties
IUPAC Name |
1-methyl-2-pyrrolidin-2-ylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;/h2-3,5,7,10,13H,4,6,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLYTEWHQLJCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673809 |
Source
|
Record name | 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride | |
CAS RN |
524674-38-2 |
Source
|
Record name | 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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